molecular formula C18H21NO3S B2917712 (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1799258-74-4

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2917712
CAS No.: 1799258-74-4
M. Wt: 331.43
InChI Key: CJCVCJHMHWMDML-CMDGGOBGSA-N
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Description

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring:

  • A thiophen-2-yl group conjugated to the α,β-unsaturated carbonyl system.
  • A p-tolyl (4-methylphenyl) moiety attached to a secondary ethyl chain.
  • A 2-hydroxyethoxy substituent on the ethylamine backbone.

The hydroxyethoxy group may enhance solubility or receptor binding compared to simpler analogs like DM496.

Properties

IUPAC Name

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)17(22-11-10-20)13-19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17,20H,10-11,13H2,1H3,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCVCJHMHWMDML-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound with potential pharmacological applications. Its unique structure, featuring both a hydroxyethoxy group and a thiophene ring, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H23N1O3S1C_{19}H_{23}N_{1}O_{3}S_{1}, with a molecular weight of approximately 345.46 g/mol. The structure can be represented as follows:

 E N 2 2 hydroxyethoxy 2 p tolyl ethyl 3 thiophen 2 yl acrylamide\text{ E N 2 2 hydroxyethoxy 2 p tolyl ethyl 3 thiophen 2 yl acrylamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyethoxy group enhances solubility and cellular uptake, while the thiophene moiety may contribute to modulating several signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of specific receptors involved in inflammation and cancer proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and regulating cell cycle progression.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    HeLa (Cervical)10Cell cycle arrest
    A549 (Lung)12Inhibition of migration
  • Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress, possibly through antioxidant mechanisms.

Case Studies

  • In Vitro Study on Cancer Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results demonstrated a significant decrease in cell viability at concentrations above 10 µM after 48 hours, indicating its potential as an anticancer agent .
  • Inflammation Model : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to controls, highlighting its anti-inflammatory properties .
  • Neuroprotection in Oxidative Stress Models : Research showed that the compound could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its utility in neurodegenerative disease contexts .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares key structural features and activities of the target compound with related acrylamide derivatives:

Compound Name Substituents on Acrylamide Core Key Pharmacological Activities Reference
Target Compound Thiophen-2-yl, 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl Hypothesized α7 nAChR modulation and CaV2.2 inhibition (inferred from structural analogs) -
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl, p-tolyl - Positive allosteric modulator (PAM) of α7 nAChR
- Inhibits CaV2.2 channels (IC50: ~1.5 μM)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl, N-methyl-p-tolyl - Antagonizes α7 nAChR activity
- Reduces DM497-induced antinociception via opposing CaV2.2 effects
6d [(E)-3-(4-(2-hydroxyethoxy)phenyl)-N-(2-(2-methylindol-1-yl)ethyl)acrylamide] 4-(2-hydroxyethoxy)phenyl, 2-methylindol-ethyl - EP2 receptor antagonist (hypothesized from structural class)
Compound 4 (from Lycium yunnanense) 4-hydroxy-3-methoxyphenyl, 2-(4-hydroxyphenyl)-2-methoxyethyl Anti-inflammatory activity (IC50 < 17.21 μM)

Key Structural Determinants of Activity

  • Heterocyclic Group :

    • Thiophene vs. Furan : DM497 (thiophene) exhibits α7 nAChR PAM activity, while DM490 (furan) acts as an antagonist . Thiophene’s larger sulfur atom may enhance π-π stacking or hydrogen bonding with receptor residues.
    • Hydroxyethoxy Group : The 2-hydroxyethoxy substituent in the target compound and 6d may improve hydrophilicity or stabilize interactions with polar receptor domains compared to DM497’s simpler p-tolyl group .
  • N-Substitution: Methyl vs.

Functional Implications

  • Antinociceptive Activity: DM497’s dual action (α7 nAChR PAM and CaV2.2 inhibition) correlates with its efficacy in oxaliplatin-induced neuropathic pain models . The target compound’s hydroxyethoxy group may prolong half-life or enhance blood-brain barrier penetration.

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